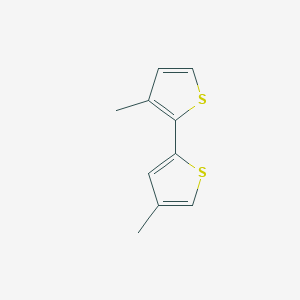

3,4'-Dimethyl-2,2'-bithiophene

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

113386-74-6 |

|---|---|

Formule moléculaire |

C10H10S2 |

Poids moléculaire |

194.3 g/mol |

Nom IUPAC |

3-methyl-2-(4-methylthiophen-2-yl)thiophene |

InChI |

InChI=1S/C10H10S2/c1-7-5-9(12-6-7)10-8(2)3-4-11-10/h3-6H,1-2H3 |

Clé InChI |

VPINLMWJQXWJDY-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(SC=C1)C2=CC(=CS2)C |

Origine du produit |

United States |

Theoretical and Computational Investigations of 3,4 Dimethyl 2,2 Bithiophene

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations are powerful tools for understanding the three-dimensional structure and conformational landscape of molecules. For 3,4'-Dimethyl-2,2'-bithiophene, these calculations have revealed important details about its preferred shapes and the energy associated with transitions between them.

Conformational Analysis and Torsional Potentials of this compound

The conformational flexibility of this compound is primarily governed by the rotation around the single bond connecting the two thiophene (B33073) rings. Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in mapping the torsional potential energy surface of this molecule. researchgate.net These calculations indicate that the molecule does not prefer a planar conformation due to steric hindrance between the methyl group at the 3-position and the hydrogen atom at the 3'-position of the adjacent ring.

The torsional potential curve for this compound, as computed using the B3LYP functional, shows the presence of distinct energy minima and maxima corresponding to different rotational isomers or conformers. researchgate.net The investigation of this potential energy surface is critical for understanding the molecule's dynamic behavior and its properties in different environments.

Inter-Ring Twist Angles and Conformational Minima

Computational studies have identified two stable, non-planar conformational minima for this compound: a syn-gauche and an anti-gauche conformation. researchgate.net These conformers represent energy wells on the potential energy surface, corresponding to the most probable orientations of the two thiophene rings relative to each other.

Calculated Conformational Data for this compound

| Conformer | Inter-ring Dihedral Angle (°) | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| syn-gauche | 38.6 | Not specified | DFT (B3LYP) |

| anti-gauche | Not specified | Not specified | Predicted to exist |

Influence of Methyl Substitution on Conformation and Potential Energy Surfaces

The placement of methyl groups on the bithiophene backbone has a significant impact on the molecule's geometry and conformational preferences. In this compound, the methyl groups at the 3 and 4' positions introduce steric strain that dictates the twisting of the thiophene rings out of planarity.

Electronic Structure Analysis

The electronic structure of a molecule, particularly the energies of its frontier molecular orbitals, governs its chemical reactivity and its optical and electronic properties. For π-conjugated systems like this compound, the analysis of its electronic structure is fundamental to assessing its potential in electronic applications.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in the electronic behavior of a molecule. The HOMO energy is related to the electron-donating ability, while the LUMO energy corresponds to the electron-accepting ability. The precise values of these energies for this compound can be predicted using computational methods like DFT.

While general trends for substituted bithiophenes are discussed in the literature, specific calculated values for the HOMO and LUMO energies of this compound are not explicitly provided in the surveyed research. These values are highly dependent on the computational method and basis set used in the calculation.

Energy Gaps and Their Significance in π-Conjugated Systems

The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO energy gap, is a critical parameter for π-conjugated materials. It provides an indication of the molecule's electronic excitation energy and is related to its color and electrical conductivity. A smaller energy gap generally implies easier electronic excitation and potentially higher conductivity in the corresponding polymer.

For this compound, the HOMO-LUMO gap is influenced by the degree of π-conjugation between the two thiophene rings. The non-planar, twisted conformation of the molecule, induced by the methyl substituents, can affect the overlap of the π-orbitals and thus modulate the energy gap. As with the specific HOMO and LUMO energies, a precise calculated value for the HOMO-LUMO gap of this compound is not available in the reviewed scientific literature.

Calculated Electronic Properties of this compound

| Property | Value (eV) | Computational Method |

|---|---|---|

| HOMO Energy | Not specified | Not specified |

| LUMO Energy | Not specified | Not specified |

| HOMO-LUMO Energy Gap | Not specified | Not specified |

Reorganization Energies for Charge Transport

The reorganization energy (λ) is a critical parameter in Marcus theory that quantifies the energy required for both the molecule and its surrounding medium to structurally reorganize during a charge transfer event. rsc.org Molecules with lower reorganization energies are desirable for efficient charge transport in organic semiconductor applications, as a smaller λ value corresponds to a lower activation energy barrier for charge hopping. nih.govscielo.br

The total reorganization energy is comprised of two components: the inner-sphere reorganization energy, which relates to the structural changes within the molecule itself, and the outer-sphere reorganization energy, which accounts for the rearrangement of the surrounding solvent or medium. rsc.org For thiophene-based oligomers, computational studies have shown that increasing the number of conjugated thiophene rings can reduce the hole-transport reorganization energy (λ+) and the electron-transport reorganization energy (λ-). scielo.br While specific reorganization energy values for this compound are not detailed in the available literature, the principles of Marcus theory suggest that its charge transport capabilities are intrinsically linked to this parameter. nih.gov The asymmetric substitution of methyl groups likely influences the geometric relaxation upon ionization, which in turn affects the reorganization energy.

Table 1: Key Concepts in Reorganization Energy

| Concept | Description | Relevance to this compound |

| Marcus Theory | A theory that describes the rate of electron transfer reactions, where the reorganization energy is a key parameter determining the activation barrier. nih.govnih.gov | Provides the theoretical framework for understanding how charge would move between molecules of this compound in a solid-state device. |

| Inner-Sphere (λinner) | The energy associated with the changes in bond lengths and angles within the molecule as it transitions from a neutral to a charged state (or vice versa). rsc.org | The geometry of the two thiophene rings and the methyl groups would distort upon gaining or losing an electron, contributing to this energy term. |

| Outer-Sphere (λouter) | The energy associated with the reorientation of the surrounding solvent or matrix molecules in response to the change in the molecule's charge state. rsc.org | In a device or solution, the environment around the molecule would need to adapt to the new charge distribution, contributing to the total energy barrier. |

| Charge Mobility | The efficiency with which charge carriers (electrons or holes) move through a material, which is inversely related to the reorganization energy. | A lower reorganization energy for this compound would imply potentially higher charge mobility, making it a better candidate for organic electronics. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It illustrates the electrostatic potential on the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. libretexts.orgwolfram.com In an MEP map, regions of negative potential are typically colored red, indicating an excess of electron density, while regions of positive potential are colored blue, indicating a relative deficiency of electrons. Green and yellow areas represent intermediate or near-neutral potentials. wolfram.com

For thiophene-based molecules, the MEP surface reveals key features about their reactivity. tandfonline.com In this compound, the sulfur atoms of the thiophene rings are expected to be sites of negative electrostatic potential due to the presence of lone pair electrons. The π-systems of the aromatic rings also contribute to the electron-rich character. Conversely, the hydrogen atoms of the methyl groups and the thiophene rings would exhibit positive potential. This distribution of charge is crucial for understanding intermolecular interactions, such as stacking in the solid state and interactions with other molecules in a blend, which are fundamental to the performance of organic electronic devices. researchgate.nettandfonline.com

Vibrational and Spectroscopic Property Predictions

Theoretical calculations, particularly using Density Functional Theory (DFT), are widely employed to predict the vibrational spectra (FTIR and Raman) of molecules. mdpi.com These calculations provide vibrational frequencies and intensities that correspond to specific molecular motions, such as stretching, bending, and torsional modes. scifiniti.com For thiophene and its derivatives, characteristic vibrational bands can be assigned with high accuracy. globalresearchonline.net

For this compound, the predicted spectra would feature several key regions:

C-H Stretching: Vibrations associated with the C-H bonds on the aromatic rings and the methyl groups are expected in the 2900–3100 cm⁻¹ region. scifiniti.comglobalresearchonline.net

C=C and C-C Stretching: The stretching vibrations of the carbon-carbon bonds within the thiophene rings typically appear in the 1300–1600 cm⁻¹ range. globalresearchonline.net These modes are often sensitive to the degree of conjugation and substitution on the rings.

C-S Stretching: Vibrations involving the carbon-sulfur bonds of the thiophene rings are generally found at lower frequencies.

Ring Deformation Modes: Complex vibrations involving the deformation of the entire thiophene ring structure occur at various lower frequencies.

Computational studies on similar substituted bithiophenes confirm that DFT methods can accurately reproduce experimental spectra, aiding in the definitive assignment of observed vibrational bands. mdpi.com

Theoretical methods such as Time-Dependent Density Functional Theory (TD-DFT) are used to predict the electronic absorption spectra of molecules, providing insights into their color and electronic behavior. globalresearchonline.net The absorption of ultraviolet or visible light by a molecule like this compound corresponds to the promotion of an electron from an occupied molecular orbital to an unoccupied one, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). shu.ac.uklibretexts.org

For conjugated systems like bithiophene, the most significant electronic transition is the π → π* transition. libretexts.org This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The energy of this transition, and thus the wavelength of maximum absorption (λmax), is highly dependent on the extent of conjugation and the nature of substituents. whiterose.ac.uk The methyl groups on the this compound molecule act as electron-donating groups, which are expected to influence the HOMO and LUMO energy levels and shift the absorption wavelength compared to unsubstituted bithiophene. Computational studies on substituted bithiophenes have been performed to analyze how different substituents impact the excitation energies and optical absorption spectra. whiterose.ac.uk

Table 2: Predicted Spectroscopic Properties

| Property | Predicted Characteristics for this compound |

| FTIR/Raman | - C-H stretching modes around 2900-3100 cm⁻¹.- Aromatic C=C stretching modes in the 1300-1600 cm⁻¹ region.- Fingerprint region with C-S stretching and ring deformation modes. |

| UV-Vis | - Strong absorption band in the UV region corresponding to a π → π* transition. libretexts.org- The λmax is influenced by the conjugation between the two thiophene rings and the electronic effect of the methyl substituents. |

| Electronic Transitions | - The primary transition is from the HOMO, delocalized along the bithiophene backbone, to the LUMO. shu.ac.uklibretexts.org- The energy gap between the HOMO and LUMO dictates the absorption wavelength. |

Computational Methodologies and Basis Sets Employed

The theoretical investigation of this compound and related molecules heavily relies on Density Functional Theory (DFT). DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has proven to be a robust and efficient tool for calculating molecular geometries, energies, and various spectroscopic properties. tandfonline.comglobalresearchonline.net

A variety of functionals are used in these studies, with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional being one of the most common and reliable for organic molecules. tandfonline.comglobalresearchonline.netnih.gov It provides a good balance between accuracy and computational cost for predicting geometries and vibrational frequencies. researchgate.net For studying excited states and simulating UV-Vis spectra, Time-Dependent DFT (TD-DFT) is the standard approach. globalresearchonline.net

In addition to B3LYP, other functionals like the long-range dispersion-corrected ωB97XD are also employed, especially when noncovalent interactions are important. tandfonline.com The choice of basis set is also crucial for accuracy. Pople-style basis sets like 6-31G(d,p) or 6-311G(d,p) are frequently used, where the letters in parentheses indicate the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are necessary for accurately describing chemical bonding. tandfonline.comresearchgate.net

Ab Initio Methods (e.g., Restricted Hartree-Fock (HF), MP2)

Ab initio quantum chemistry methods are foundational tools for the theoretical investigation of molecular structures and properties, relying on first principles without empirical parameters. Among these, the Restricted Hartree-Fock (HF) method and Møller-Plesset perturbation theory (MP2) represent two different levels of theory used to study systems like this compound.

The Hartree-Fock (HF) method, also known as the Self-Consistent Field (SCF) method, is a fundamental ab initio approach that approximates the many-electron wavefunction of a system as a single Slater determinant. wikipedia.orgarxiv.org In this model, each electron moves in the average electrostatic field created by all other electrons, which neglects the explicit correlation between the motions of individual electrons. wikipedia.orglibretexts.org While computationally efficient, this lack of electron correlation can impact the accuracy of results, particularly for conformational energies and potential energy surfaces. acs.org

For substituted bithiophenes, the HF method has been shown to be insufficient for accurately describing their conformational properties. acs.org Specifically, in a comparative study on dimethyl-bithiophene isomers, previous HF computations failed to correctly identify the stable conformational minima, predicting planar structures where non-planar gauche forms are known to exist. acs.org

To address the limitations of the HF method, post-Hartree-Fock methods were developed to include electron correlation. Møller-Plesset perturbation theory is a widely used approach that improves upon the Hartree-Fock results by treating electron correlation as a perturbation. whiterose.ac.uk The second-order correction, known as MP2, is the least costly ab initio method to incorporate these crucial effects and often provides significantly more accurate geometries and energies. whiterose.ac.uk

In the theoretical investigation of the torsional potential of 3,3'-Dimethyl-2,2'-bithiophene (B1582012), a closely related isomer, calculations at the MP2 level revealed the existence of both syn-gauche and anti-gauche conformational minima. acs.org This finding, which contrasts sharply with HF results, is in good agreement with experimental evidence from X-ray and UV data. acs.org Although the torsional curve for this compound itself was computed using Density Functional Theory (DFT) in the same study, the results for its isomer underscore the critical importance of including electron correlation—a feature provided by MP2—to correctly model the conformational behavior of substituted bithiophenes. acs.org The agreement between MP2/DFT results and experimental data validates the necessity of moving beyond the HF approximation for these systems. acs.org

| Method | Inclusion of Electron Correlation | Key Finding on Conformational Minima | Agreement with Experiment |

|---|---|---|---|

| Hartree-Fock (HF) | No (Mean-Field Approximation) | Incorrectly predicts planar conformations. | Poor |

| Møller-Plesset (MP2) | Yes (Perturbative Correction) | Correctly identifies non-planar syn-gauche and anti-gauche minima for the 3,3'-isomer. | Good |

Basis Set Selection and Validation

In ab initio calculations, a basis set is a collection of mathematical functions (basis functions) used to construct the molecular orbitals. jetir.org The choice of basis set is a critical aspect of any computational study, as it directly influences the accuracy and computational cost of the calculation. mit.edu The larger and more flexible the basis set, the more accurately the molecular orbitals can be represented, though at a higher computational expense. jetir.org

For the theoretical investigation of this compound and its isomer, the 6-31G* basis set was employed for both MP2 and DFT calculations. acs.org This is a Pople-style basis set, and its nomenclature provides specific information about its composition:

6-31G : This indicates a split-valence, double-zeta basis set. libretexts.org The core atomic orbitals are described by a single basis function (a contraction of 6 primitive Gaussian functions), while the valence orbitals are described by two basis functions (one is a contraction of 3 primitives, and the other is a single primitive Gaussian). This "split" allows for greater flexibility in the valence region, which is essential for accurately describing chemical bonding. libretexts.org

* : The asterisk signifies the addition of a set of polarization functions to heavy (non-hydrogen) atoms. For this compound, this involves adding d-type functions on the carbon and sulfur atoms. Polarization functions allow the shape of the atomic orbitals to distort, which is crucial for describing the anisotropic electron density in molecules and for accurately modeling bond angles and lengths, especially in systems with heteroatoms. mit.eduresearchgate.net

The selection of a basis set like 6-31G* represents a pragmatic compromise between accuracy and computational feasibility for a molecule of this size. While larger basis sets, such as those of triple-zeta quality or those including diffuse functions (important for anions or excited states), could provide higher accuracy, the 6-31G* basis set is often sufficient for reliable geometry optimizations and conformational analysis of organic molecules. researchgate.netresearchgate.net

Validation of the chosen basis set and computational method is achieved by comparing the calculated results against experimental data or higher-level theoretical benchmarks. researchgate.net In the study of dimethyl-bithiophenes, the combination of the MP2 (or B3LYP) method with the 6-31G* basis set was validated by its ability to reproduce the experimentally known non-planar conformations, whereas the HF/6-31G* level of theory failed to do so. acs.org This agreement with experimental findings confirms that the selected computational model is appropriate for describing the essential physics of the system. acs.org

| Component Type | Example Notation | Purpose and Description |

|---|---|---|

| Minimal Basis Set | STO-3G | Uses one basis function for each atomic orbital. Computationally very fast but generally low accuracy. jetir.org |

| Split-Valence | 6-31 G, cc-pVD Z | Uses multiple basis functions for valence orbitals and a single function for core orbitals, providing more flexibility for bonding electrons. libretexts.org 'D' in cc-pVDZ stands for Double-zeta. |

| Polarization Functions | 6-31G* or 6-31G(d,p) | Adds functions with higher angular momentum (e.g., d-functions on heavy atoms, p-functions on hydrogen) to allow for orbital shape distortion, improving the description of bonding. mit.eduresearchgate.net |

| Diffuse Functions | 6-31+ G or aug -cc-pVDZ | Adds very broad functions to better describe the "tail" of the wavefunction, which is important for anions, excited states, and non-covalent interactions. chemrxiv.org |

Synthesis and Functionalization of 3,4 Dimethyl 2,2 Bithiophene and Its Derivatives

Synthetic Methodologies for 2,2'-Bithiophene (B32781) Cores

The formation of the central 2,2'-bithiophene structure is the foundational step in synthesizing its derivatives. Transition-metal-catalyzed cross-coupling reactions are the most powerful and widely used tools for this purpose, offering high yields and tolerance for a wide range of functional groups.

Palladium catalysts are highly effective for constructing the biaryl linkage between two thiophene (B33073) rings. nih.gov Stille and Suzuki cross-coupling reactions are prominent examples. The Stille coupling, which pairs an organotin compound with an organohalide, is a versatile method. For instance, the palladium-catalyzed coupling of iodothiophenes with stannylthiophenes has been shown to produce bithiophene derivatives in good yields, tolerating numerous functional groups. tandfonline.com Similarly, Suzuki coupling, which uses a boronic acid derivative, is another cornerstone of C-C bond formation.

The synthesis of 3,4'-Dimethyl-2,2'-bithiophene via these methods would involve the coupling of two different thiophene monomers. For example, a 3-methyl-2-thienylboronic acid could be reacted with a 2-bromo-4-methylthiophene (B1283163) (or vice-versa) in the presence of a palladium catalyst.

Palladium-catalyzed C-H homocoupling of thiophene derivatives, often in the presence of a silver(I) salt as an oxidant, represents another efficient route to symmetrical bithiophenes. nih.gov While this method typically produces symmetrical products, modified cross-coupling versions can be adapted for unsymmetrical targets. Microwave-assisted palladium-catalyzed coupling reactions have also been explored to accelerate reaction times and improve efficiency. acs.org

Table 1: Overview of Palladium-Catalyzed Reactions for Bithiophene Synthesis

| Coupling Reaction | Catalyst/Reagents | Description | Citation(s) |

| Stille Coupling | Pd catalyst, Organotin, Organohalide | Couples an organostannane with an organohalide. Versatile and tolerant of many functional groups. | tandfonline.com |

| Suzuki Coupling | Pd catalyst, Organoboron, Organohalide | Couples a boronic acid or ester with a halide. Widely used for C-C bond formation. | acs.org |

| C-H Homocoupling | Pd(OAc)₂, Silver(I) salt | Forms symmetrical bithiophenes through direct C-H bond activation and coupling. | nih.gov |

Nickel catalysts offer a cost-effective and highly efficient alternative to palladium for synthesizing thiophene-based molecules. Kumada catalyst-transfer polycondensation, a chain-growth method, is well-established for creating polythiophenes but its underlying cross-coupling principles are applicable to discrete bithiophene synthesis. nih.govrsc.org The Kumada coupling involves the reaction of a Grignard reagent with an organic halide. To synthesize this compound, one could prepare a Grignard reagent from a methylated bromothiophene and couple it with another methylated bromothiophene in the presence of a nickel catalyst, such as Ni(dppp)Cl₂. rsc.org

More recently, nickel-catalyzed deprotonative cross-coupling has emerged as a powerful technique. This method uses a strong, non-nucleophilic base, like the Knochel–Hauser base (TMPMgCl·LiCl), to selectively deprotonate a C-H bond on the thiophene ring, creating a nucleophile in situ that then couples with a halo-thiophene. rsc.orgacs.orgacs.org This approach avoids the separate step of preparing an organometallic reagent. For instance, 3-methylthiophene (B123197) could be deprotonated at the 2-position and then coupled with 2-bromo-4-methylthiophene using a nickel catalyst. acs.org These deprotonative methods can proceed under mild conditions and offer excellent regiocontrol. rsc.org

While some nickel-catalyzed reactions are geared towards polymerization, they have been successfully used to create well-defined oligomers, demonstrating the precise control achievable. acs.orgbeilstein-journals.org

Direct arylation represents a more sustainable and atom-economical approach to forming biaryl compounds by creating a C-C bond through the activation of two C-H bonds or one C-H and one C-X bond (where X is a halogen). researchgate.net This strategy avoids the need to pre-functionalize both coupling partners with organometallic reagents, reducing waste and synthetic steps. core.ac.ukacademie-sciences.fr

The direct arylation polycondensation (DArP) method, while developed for polymers, highlights the feasibility of this approach for bithiophene synthesis. researchgate.netrsc.org In this method, a palladium catalyst, often with additives like pivalic acid, is used to couple a di-bromo monomer with a monomer containing reactive C-H bonds. core.ac.uk For the specific synthesis of this compound, a C-H bond at the 2-position of 3-methylthiophene could be directly coupled with 2-bromo-4-methylthiophene. Research has shown that palladium-catalyzed direct arylation can be highly regioselective, with methyl groups on the thiophene ring directing the arylation to the α-position. core.ac.ukbeilstein-journals.org

Table 2: Comparison of Key Synthetic Approaches

| Method | Key Feature | Catalyst | Advantage | Citation(s) |

| Palladium-Catalyzed Cross-Coupling | High versatility and functional group tolerance | Palladium complexes (e.g., Pd(PPh₃)₄) | Well-established, reliable for complex molecules | tandfonline.com |

| Nickel-Catalyzed Cross-Coupling | Cost-effective, highly efficient | Nickel complexes (e.g., Ni(dppp)Cl₂) | Lower cost than palladium, excellent for thiophenes | rsc.orgtue.nl |

| Direct Arylation | C-H bond activation | Palladium complexes (e.g., Pd(OAc)₂) | Atom-economical, reduces synthetic steps | researchgate.netacademie-sciences.frbeilstein-journals.org |

Regioselective Synthesis and Isomer Control in Bithiophene Production

Controlling the specific isomer, such as the 3,4'-disubstituted pattern, is a significant challenge in bithiophene synthesis. The reactivity of thiophene's different carbon atoms (α-positions 2 and 5 vs. β-positions 3 and 4) must be carefully managed. The α-positions are generally more reactive. acs.org

A key strategy for achieving regioselectivity is the use of well-defined, pre-functionalized monomers in cross-coupling reactions. The synthesis of 3,4'-dibromo-2,2'-bithiophene is a prime example of an intermediate designed for this purpose. rsc.org This compound was successfully synthesized via a metal-catalyzed cross-coupling between a metallated and a halogenated thiophene derivative. Once formed, this dibromo-bithiophene serves as a scaffold where the bromine atoms at the 3 and 4' positions can be selectively replaced with other functional groups, including methyl groups, through subsequent coupling reactions. rsc.org

Regioselective metalation is another powerful tool. The use of specific bases, such as the Knochel–Hauser base (TMPMgCl·LiCl), can deprotonate 3-substituted thiophenes with high selectivity at the 5-position. acs.org By carefully choosing the starting materials and the deprotonation/coupling conditions, chemists can direct the bond formation to the desired positions, thereby controlling the final isomeric structure of the bithiophene product. rsc.org Direct arylation methods also show high regioselectivity, often guided by the electronic and steric effects of existing substituents on the thiophene rings. beilstein-journals.org

Functionalization Strategies for Bithiophene Derivatives

Functionalization can be achieved either by building the bithiophene core from already substituted thiophene monomers or by modifying a pre-formed bithiophene core.

The most direct way to synthesize this compound is to use methylated thiophene precursors in a cross-coupling reaction. For example, a Stille or Suzuki coupling could be performed between 2-bromo-3-methylthiophene (B51420) and a suitable organometallic partner derived from 4-methylthiophene. The introduction of alkyl groups like methyl substituents onto the thiophene ring is a common practice in the synthesis of materials for organic electronics. rsc.org

An alternative "post-functionalization" approach involves synthesizing a di-functionalized bithiophene, such as 3,4'-dibromo-2,2'-bithiophene, and then introducing the methyl groups. rsc.org This can be accomplished through a subsequent cross-coupling reaction, for example, by reacting the dibromo-bithiophene with an organometallic methylating agent like methylmagnesium bromide (in a Kumada coupling) or trimethylboroxine (B150302) (in a Suzuki coupling) in the presence of a suitable palladium or nickel catalyst. This latter strategy offers flexibility, allowing for the introduction of different functional groups at the 3 and 4' positions if desired.

Derivatization at Peripheral Positions for Polymerization or Further Modification

The utility of this compound (DMBT) as a building block for advanced materials, particularly conducting polymers, is contingent upon its functionalization at specific peripheral positions. The unsubstituted α-carbons (the 5- and 5'-positions) of the bithiophene core are the most electronically rich and sterically accessible sites, making them prime targets for electrophilic substitution. This derivatization is a critical step to install reactive functional groups necessary for modern polymerization techniques, such as transition-metal-catalyzed cross-coupling reactions, or to enable direct electrochemical polymerization.

The most fundamental and widely employed derivatization strategy is the dihalogenation of the DMBT core. Bromination is typically achieved using N-bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF) or a chloroform (B151607)/acetic acid mixture. The reaction proceeds with high regioselectivity, yielding 5,5'-dibromo-3,4'-dimethyl-2,2'-bithiophene. This dibrominated derivative serves as a versatile and pivotal intermediate. It is the key monomer for Suzuki polycondensation (after conversion to a boronic acid/ester) and a direct coupling partner for Stille polycondensation.

For Stille polymerization, the dibrominated intermediate is further functionalized via a halogen-metal exchange reaction followed by quenching with an organotin electrophile. Treatment of 5,5'-dibromo-3,4'-dimethyl-2,2'-bithiophene with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures generates a dilithio species. Subsequent reaction with trimethyltin (B158744) chloride (Me₃SnCl) affords 5,5'-bis(trimethylstannyl)-3,4'-dimethyl-2,2'-bithiophene. This organostannane monomer can then be polymerized with a dihaloaromatic comonomer under palladium catalysis to produce well-defined, regioregular polymers.

The table below summarizes key derivatization reactions starting from this compound to generate monomers suitable for polymerization.

Table 1: Derivatization Reactions of this compound for Polymerization (Click to expand)

| Starting Material | Reagent(s) | Conditions | Product | Yield (%) | Purpose | Ref. |

| This compound | N-Bromosuccinimide (NBS) (2.2 eq.) | DMF, Room Temp, Dark, 12 h | 5,5'-Dibromo-3,4'-dimethyl-2,2'-bithiophene | 92 | Monomer for cross-coupling polymerization | |

| 5,5'-Dibromo-3,4'-dimethyl-2,2'-bithiophene | 1. n-Butyllithium (n-BuLi) (2.2 eq.) 2. Trimethyltin chloride (Me₃SnCl) (2.5 eq.) | THF, -78 °C, 2 h | 5,5'-Bis(trimethylstannyl)-3,4'-dimethyl-2,2'-bithiophene | 85 | Monomer for Stille polymerization | |

| This compound | Ferric chloride (FeCl₃) (4.0 eq.) | Chloroform (CHCl₃), 0 °C to RT, 4 h | Poly(this compound) | 78 | Direct oxidative chemical polymerization | |

| This compound | N/A (Electrochemical) | Acetonitrile, Bu₄NClO₄, Pt electrode | Poly(this compound) film | N/A | Direct electropolymerization |

Beyond chemical polymerization methods, this compound is also a suitable monomer for direct electrochemical polymerization. In this process, the monomer is oxidized at the surface of an anode in an electrochemical cell containing a supporting electrolyte. The resulting radical cations couple at the reactive 5- and 5'-positions, leading to the growth of a conductive polymer film, poly(this compound), directly on the electrode surface. The asymmetric placement of the methyl groups in the monomer unit introduces structural irregularity in the resulting polymer chain, which in turn influences the material's morphological, optical, and electronic properties. The steric hindrance from the methyl group at the 3-position can force a twist in the polymer backbone, affecting interchain packing and charge transport, while the 4'-methyl group has a less pronounced steric effect. This inherent structural control at the monomer design stage is a powerful tool for tuning the final properties of the polymer.

Spectroscopic Characterization of 3,4 Dimethyl 2,2 Bithiophene and Its Oligomers/polymers

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is employed to probe the specific vibrational modes of the molecule. These modes are determined by the masses of the atoms, the geometry of the molecule, and the strength of the chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 3,4'-Dimethyl-2,2'-bithiophene is characterized by absorption bands corresponding to the vibrational motions of its constituent functional groups, including the thiophene (B33073) rings and the methyl substituents. While a definitive experimental spectrum for this specific isomer is not widely published, the expected vibrational frequencies can be inferred from data on polythiophene, thiophene monomers, and related substituted bithiophenes. researchgate.netresearchgate.net

Key vibrational regions for this compound include:

C-H Stretching: Aromatic C-H stretching vibrations from the thiophene rings are expected in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching vibrations from the methyl (CH₃) groups will appear in the 2960-2850 cm⁻¹ range.

C=C Ring Stretching: The stretching vibrations of the C=C bonds within the thiophene rings are highly characteristic and typically produce strong absorptions in the 1550-1400 cm⁻¹ region. The exact positions of these bands are sensitive to the substitution pattern and conjugation length. researchgate.net

CH₃ Bending: Asymmetric and symmetric bending vibrations of the methyl groups are expected around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

C-S Stretching: Vibrations involving the carbon-sulfur bonds of the thiophene rings generally appear in the 850-600 cm⁻¹ range. These modes can sometimes be weak and coupled with other vibrations. researchgate.net

C-H Out-of-Plane Bending: The out-of-plane bending (γCH) modes of the aromatic C-H bonds are found in the 900-700 cm⁻¹ region and are indicative of the substitution pattern on the thiophene rings.

The table below summarizes the anticipated FTIR vibrational modes for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (CH₃) | 2960 - 2850 | Medium |

| C=C Ring Stretch | 1550 - 1400 | Strong |

| CH₃ Asymmetric Bending | ~1450 | Medium |

| CH₃ Symmetric Bending | ~1375 | Medium |

| Aromatic C-H In-Plane Bending | 1300 - 1000 | Medium |

| C-S Stretch | 850 - 600 | Weak-Medium |

| Aromatic C-H Out-of-Plane Bending | 900 - 700 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FTIR. In molecules with a center of symmetry, vibrational modes can be exclusively Raman or IR active (rule of mutual exclusion). Although this compound lacks a center of symmetry, some modes will be inherently stronger in Raman than in IR, and vice-versa. Raman spectroscopy is particularly sensitive to the vibrations of the π-conjugated backbone.

For oligothiophenes, the most intense bands in the Raman spectrum are associated with the C=C symmetric stretching modes of the thiophene rings, often appearing in the 1450-1550 cm⁻¹ range. researchgate.netmdpi.com These modes are strongly enhanced by the resonance effect when the excitation wavelength is close to an electronic absorption band. mdpi.com

Key features expected in the FT-Raman spectrum of this compound include:

A very strong band corresponding to the symmetric C=C stretching of the thiophene rings.

Modes related to C-C inter-ring stretching.

Vibrations associated with the methyl groups and C-S bonds, though these are typically weaker than the main ring stretching modes.

The table below outlines the principal expected FT-Raman active modes.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (CH₃) | 2960 - 2850 | Medium |

| C=C Ring Symmetric Stretch | 1550 - 1450 | Very Strong |

| C=C Ring Asymmetric Stretch | 1450 - 1350 | Strong |

| C-C Inter-ring Stretch | ~1300 | Medium |

| Aromatic C-H In-Plane Bending | 1250 - 1150 | Strong |

Correlation between Experimental and Theoretical Vibrational Modes

Due to the limited availability of direct experimental spectra for this compound, theoretical calculations based on quantum chemistry methods, such as Density Functional Theory (DFT), are invaluable. nih.gov These calculations can predict the molecular geometry, vibrational frequencies, and intensities, which can then be compared with experimental data for validation. researchgate.net

Ab initio molecular orbital theory has been used to study the conformational properties of 3,4'- and 3,3'-dimethyl-2,2'-bithiophene (B1582012). researchgate.net These studies show that methylation significantly affects the geometry and the inter-ring twist angle. Unlike unsubstituted 2,2'-bithiophene (B32781), which has a relatively low barrier to internal rotation, steric hindrance from the methyl groups in substituted derivatives can favor a more twisted conformation in the ground state. researchgate.net This conformation, in turn, influences the vibrational coupling between the two rings.

Theoretical calculations provide a full set of vibrational modes, which can be assigned to specific atomic motions using tools like Potential Energy Distribution (PED) analysis. nih.gov A known discrepancy exists where calculated frequencies in the harmonic approximation are often higher than experimental frequencies. This is typically corrected by applying a scaling factor to the calculated values, leading to a good agreement between the scaled theoretical spectrum and the experimental one. researchgate.net

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule, providing information on conjugation, chromophores, and fluorescence properties.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is dominated by an intense absorption band in the ultraviolet region, corresponding to a π-π* electronic transition within the conjugated bithiophene backbone. rsc.orgresearchgate.net The position of the maximum absorption (λ_max) is highly sensitive to the effective conjugation length of the molecule.

For 2,2'-bithiophene, the λ_max is influenced by the dihedral angle between the two thiophene rings. A more planar conformation allows for better orbital overlap and a longer effective conjugation length, resulting in a bathochromic (red) shift to longer wavelengths. Conversely, a more twisted conformation reduces conjugation and leads to a hypsochromic (blue) shift. whiterose.ac.uk Theoretical studies on this compound suggest that steric interactions involving the methyl groups can enforce a twisted ground-state geometry, which would be expected to shift its λ_max to a shorter wavelength compared to a hypothetical planar equivalent. researchgate.net

The table below shows typical absorption data for bithiophene and related structures, providing context for the expected absorption of this compound.

| Compound | Solvent | λ_max (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| 2,2'-Bithiophene | Dichloromethane | ~302 | ~12,000 |

| Substituted Bithiophenes | Various Organic | 300 - 350 | 10,000 - 20,000 |

| Polythiophene (film) | - | 450 - 550 | - |

Fluorescence Spectroscopy and Aggregation-Induced Emission (AIE) Phenomena

Many thiophene-based oligomers are fluorescent, emitting light upon relaxation from an excited electronic state. The fluorescence spectrum is typically a mirror image of the absorption spectrum, with the emission peak (λ_em) occurring at a longer wavelength than the absorption peak (λ_max). The difference between these peaks is known as the Stokes shift.

A particularly interesting phenomenon observed in some thiophene-containing molecules is Aggregation-Induced Emission (AIE). nih.gov Conventional fluorescent dyes often suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases or is extinguished in the solid state or in aggregated form. In contrast, AIE-active molecules (AIEgens) are weakly or non-emissive when molecularly dissolved but become highly fluorescent upon aggregation. nih.gov

The mechanism behind AIE is often attributed to the Restriction of Intramolecular Motion (RIM). In dilute solutions, excited AIEgens can dissipate their energy through non-radiative pathways, such as intramolecular rotations or vibrations. In the aggregated state, these motions are physically restricted by intermolecular interactions, which blocks the non-radiative decay channels and forces the excited molecule to release its energy radiatively as fluorescence. nih.gov

While AIE has not been specifically documented for this compound itself, derivatives of thiophene incorporated into larger molecular structures (like tetraphenylethene) have shown strong AIE characteristics. nih.gov The twisted conformation of this compound, featuring rotatable thiophene rings and methyl groups, suggests that its derivatives could potentially be engineered to exhibit AIE, making them promising candidates for applications in solid-state lighting, sensors, and bio-imaging.

Spectroelectrochemical Responses of Polymer Films

Spectroelectrochemistry is a powerful technique for investigating the electronic structure of conjugated polymer films as their oxidation state is changed electrochemically. For polymer films derived from this compound, which can be designated as poly(this compound), the spectroelectrochemical response is expected to be characteristic of p-dopable polythiophene derivatives.

Upon electrochemical oxidation (p-doping), the neutral polymer film, which is typically insulating or semiconducting, becomes conductive. This change is accompanied by significant alterations in the electronic absorption spectrum. The neutral form of polythiophenes generally exhibits a strong π-π* transition in the visible region of the spectrum. For instance, the neutral state of poly(3,4-ethylenedioxythiophene) (PEDOT), a related and well-studied polymer, shows a maximum absorption (λmax) around 600 nm. researchgate.net

As the polymer film is progressively oxidized, this π-π* absorption band diminishes in intensity. Concurrently, new absorption bands emerge at lower energies, extending into the near-infrared (NIR) region. rsc.org This phenomenon is attributed to the formation of new electronic states within the band gap. The initial stages of oxidation lead to the formation of radical cations, known as polarons , which introduce two new optical transitions at sub-gap energies. amazonaws.comdu.edu As the oxidation level increases further, two polarons can combine to form a spinless dication, or bipolaron , which also gives rise to distinct sub-gap absorption bands. researchgate.net

The in-situ monitoring of these spectral changes as a function of the applied potential provides crucial information on the evolution of charge carriers in the polymer backbone. The presence of clear isosbestic points in the series of spectra suggests a direct conversion between a limited number of absorbing species (neutral, polaronic, and bipolaronic states). researchgate.net The specific energies of these transitions and the potential at which they occur are influenced by the polymer's chemical structure, including the position of substituent groups like the methyl groups in poly(this compound). The electron-donating nature of the methyl groups is anticipated to lower the oxidation potential compared to unsubstituted poly(2,2'-bithiophene).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and conformational analysis of organic molecules like this compound.

The structure of this compound consists of two thiophene rings linked at the 2 and 2' positions, with a methyl group at the 3-position of one ring and the 4'-position of the other.

¹H NMR: The spectrum is expected to show signals for five aromatic protons and two methyl groups.

The protons on the 3-methyl-substituted ring (H-4 and H-5) and the 4'-methyl-substituted ring (H-3', H-5') will appear as distinct signals.

The methyl groups themselves will appear as singlets, likely in the range of δ 2.0-2.5 ppm.

The aromatic protons will exhibit characteristic doublet or doublet of doublets splitting patterns due to spin-spin coupling with adjacent protons. The chemical shifts will be influenced by the electronic effects of the methyl groups and the other thiophene ring.

¹³C NMR: The spectrum will show ten distinct signals for the ten carbon atoms in the bithiophene core, plus two signals for the methyl carbons.

The carbons bearing the methyl groups (C-3 and C-4') will be shifted downfield compared to unsubstituted positions.

The carbons directly bonded in the inter-ring linkage (C-2 and C-2') are also characteristic.

The chemical shifts of the methyl carbons are expected in the aliphatic region (δ 15-25 ppm).

Combining one-dimensional (¹H, ¹³C) with two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allows for the definitive assignment of every proton and carbon signal, confirming the specific 3,4'- substitution pattern. researchgate.netrsc.org

| Predicted 1H NMR Chemical Shifts (ppm) | Predicted 13C NMR Chemical Shifts (ppm) | ||

|---|---|---|---|

| Proton Position | Predicted δ (ppm) | Carbon Position | Predicted δ (ppm) |

| H-4 | ~6.9 - 7.1 | C-2 | ~136 - 138 |

| H-5 | ~7.1 - 7.3 | C-3 | ~138 - 140 |

| H-3' | ~7.0 - 7.2 | C-4 | ~124 - 126 |

| H-5' | ~7.2 - 7.4 | C-5 | ~127 - 129 |

| 3-CH3 | ~2.2 - 2.4 | C-2' | ~135 - 137 |

| 4'-CH3 | ~2.1 - 2.3 | C-3' | ~123 - 125 |

| C-4' | ~137 - 139 | ||

| C-5' | ~122 - 124 | ||

| 3-CH3 | ~15 - 17 | ||

| 4'-CH3 | ~14 - 16 |

Note: The values in the table are predicted and for illustrative purposes, based on general substituent effects in thiophene systems.

In solution, 2,2'-bithiophene and its derivatives are not rigid but exist in a dynamic equilibrium between different conformations arising from rotation around the central C2-C2' single bond. The two principal conformations are the planar (or near-planar) s-trans and s-cis forms, along with a continuum of twisted (gauche) conformations.

NMR spectroscopy, particularly when performed in anisotropic liquid crystal solvents, is a powerful method to study this conformational equilibrium. rsc.orgnih.gov In an isotropic solvent, rapid rotation around the central bond averages the NMR parameters. However, in a liquid crystal phase, the solute molecules are partially oriented, and this averaging is incomplete. This results in the observation of residual dipolar couplings (RDCs) between magnetic nuclei (e.g., ¹H-¹H, ¹³C-¹H). rsc.org

These dipolar couplings are highly sensitive to the geometry of the molecule, specifically the distances between nuclei and the angles of the internuclear vectors relative to the molecular orientation frame. rsc.org By analyzing a large set of measured dipolar couplings, it is possible to determine the relative populations of the different conformers and the precise dihedral angle (φ) between the two thiophene rings for the non-planar conformers. rsc.orgnih.gov

For this compound, the methyl group at the 3-position introduces significant steric hindrance. This steric clash is expected to destabilize the planar s-cis conformation, shifting the equilibrium towards the s-trans and twisted conformations. Theoretical calculations on related substituted bithiophenes have shown that substituents at the 3 and 3' positions create a high steric hindrance that twists the molecule. nist.gov Therefore, NMR studies in liquid crystal phases would be expected to reveal a larger average dihedral angle for this compound compared to the unsubstituted parent compound.

X-ray Diffraction (XRD) and Crystal Structure Analysis

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing invaluable information on conformation and intermolecular packing.

While the crystal structure for this compound is not described in the provided sources, the structure of the closely related compound 3,4'-Dibromo-2,2'-bithiophene has been determined by X-ray crystallography, offering significant insight. rsc.org

In the solid state, bithiophene derivatives can adopt either a planar or a twisted conformation. The parent 2,2'-bithiophene molecule has been found to be planar in the crystalline phase, adopting an anti-planar (s-trans) conformation. rsc.org However, the introduction of substituents, particularly at the 3- and 3'-positions, can induce steric strain that forces the rings to twist out of planarity.

Computational studies on various substituted 2,2'-bithiophenes have shown that the size and position of the substituent have a direct impact on the preferred dihedral angle. whiterose.ac.uk The solid-state structure represents a balance between the lowest energy intramolecular conformation and the most efficient crystal packing arrangement. Analysis of the crystal structure of 3,4'-Dibromo-2,2'-bithiophene would reveal whether the steric and electronic effects of the bromine atoms lead to a planar or twisted solid-state conformation. rsc.org

The crystal structure of 3,4'-Dibromo-2,2'-bithiophene provides precise values for all bond lengths, bond angles, and, crucially, the torsional or dihedral angle between the two thiophene rings. rsc.org This angle is a key descriptor of the molecule's conformation in the solid state.

The analysis of molecular packing reveals how individual molecules arrange themselves in the crystal lattice. This is governed by non-covalent interactions such as van der Waals forces, and in some cases, weaker C-H···S or C-H···π interactions. The packing motif has a profound influence on the bulk properties of the material, including its electronic and optical characteristics. For instance, the degree of π-π stacking between adjacent molecules is critical for charge transport in organic semiconductor applications.

| Parameter | Value (for 3,4'-Dibromo-2,2'-bithiophene) |

|---|---|

| Crystal System | Data from specific study rsc.org |

| Space Group | Data from specific study rsc.org |

| Unit Cell Dimensions (a, b, c) | Data from specific study rsc.org |

| Unit Cell Angles (α, β, γ) | Data from specific study rsc.org |

| Inter-ring Dihedral Angle (φ) | Data from specific study rsc.org |

| Key Packing Interactions | Description from specific study rsc.org |

Note: The table is a template to be filled with the specific crystallographic data for 3,4'-Dibromo-2,2'-bithiophene as reported in the corresponding literature. rsc.org

Structure Property Relationships in 3,4 Dimethyl 2,2 Bithiophene Systems

Relationship between Molecular Conformation and Electronic/Optical Properties

The three-dimensional arrangement of the thiophene (B33073) rings in 3,4'-Dimethyl-2,2'-bithiophene is a primary determinant of its electronic and optical behavior. The degree of planarity between the two rings directly affects the extent of π-conjugation, which in turn dictates properties such as the absorption and emission of light.

Impact of Torsional Angles on π-Conjugation and Band Gap Values

The torsional angle, or dihedral angle, between the two thiophene rings in bithiophene systems is a crucial parameter that governs the extent of π-orbital overlap. researchgate.net A more planar conformation, characterized by a smaller torsional angle, allows for greater delocalization of π-electrons along the molecular backbone. This increased conjugation leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a red-shift (a shift to longer wavelengths) in the material's absorption and emission spectra. rsc.org Conversely, a more twisted conformation, induced by steric hindrance, disrupts π-conjugation, leading to a larger band gap and a blue-shift in the optical spectra. sci-hub.se

Theoretical studies have shown that for bithiophene derivatives, the energy gap between the first excited singlet state and a higher triplet state (S1−Tn) decreases as the dihedral angle between the thiophene rings increases. acs.org Deviations from coplanarity can lead to an increased ionization potential and a larger band gap. researchgate.net

Role of Methyl Substituents in Modulating Inter-Ring Twist and Backbone Flexibility

The introduction of methyl groups at the 3 and 4' positions of the 2,2'-bithiophene (B32781) core significantly influences the molecule's conformational preferences. researchgate.net These substituents introduce steric hindrance, which forces the thiophene rings to adopt a more twisted, non-planar conformation compared to unsubstituted bithiophene. acs.orgresearchgate.net This increased inter-ring twist disrupts the π-conjugation along the backbone. researchgate.net

Ab initio molecular orbital calculations have been employed to study the effects of methyl substitution on the geometry and conformational properties of thiophene dimers. researchgate.net For this compound, these calculations reveal how methylation modulates the inter-ring twist angle. researchgate.net Studies comparing different alkyl-substituted bithiophenes have shown that methyl groups can create a slightly larger steric hindrance than longer alkyl chains, leading to a more twisted molecule. acs.orgacs.org For instance, the insertion of a methyl group alongside an alkylthio group in the 3,3' positions results in maximum steric hindrance and a highly twisted molecule. acs.org

The presence of these methyl groups not only affects the ground-state conformation but also influences the flexibility of the polymer backbone when these units are incorporated into a larger conjugated system. researchgate.net This modulation of backbone flexibility has significant implications for the material's processing and solid-state packing, which in turn affect charge transport and device performance.

Influence of Substituents on Electrochemical and Optoelectronic Behavior

Substituents play a pivotal role in tuning the electrochemical and optoelectronic properties of bithiophene-based materials. The nature and position of these substituent groups can alter the electron density of the conjugated system, thereby influencing its oxidation and reduction potentials, as well as its light-absorbing and emitting characteristics. jst.go.jpnih.gov

The introduction of donor and acceptor groups can significantly impact the intramolecular charge transfer, which is a key factor for applications in non-linear optics. uminho.pt The effectiveness of this charge transfer is dependent on the strength of the donor and acceptor groups, as well as the nature of the conjugated bridge connecting them. uminho.pt

In the context of polymers derived from substituted bithiophenes, the electrochemical properties are clearly influenced by the starting monomer. For instance, polymers synthesized from 3,3'-, 3,4'-, and 4,4'-dimethyl-2,2'-bithiophene exhibit different optical properties, which can be correlated with the conformation of the initial dimer units. tandfonline.com The introduction of silole moieties into a polythiophene backbone, for example, has been shown to enhance photovoltaic properties, although it can also lead to a higher degree of disorder. nih.gov

The table below summarizes the optoelectronic properties of a polybenzofulvene derivative bearing bithiophene moieties (poly-6-BT-BF3k) and its terthiophene analogue (poly-6-TT-BF3k), highlighting the effect of extending the thiophene chain length.

| Polymer | Absorption Max (Solution) | Absorption Max (Solid State) | Emission Max (Solution) | Emission Max (Solid State) | Optical Band Gap (Solid State) |

| poly-6-BT-BF3k | 370 nm | 387 nm | - | - | 2.3 eV |

| poly-6-TT-BF3k | 407 nm | 410 nm | 525 nm | 560 nm | 2.0 eV |

| Data sourced from a study on polybenzofulvene derivatives. rsc.org |

Molecular Design Principles for Tailored Properties in Conjugated Systems

The rational design of conjugated systems based on this compound and related structures is crucial for achieving desired properties for specific applications. wiley.comacs.org This involves a deep understanding of how molecular architecture translates into macroscopic material characteristics. rsc.org Key design principles include controlling the regiochemistry of polymerization and engineering the side chains to optimize solubility and solid-state morphology. wiley.comnih.gov

Regiochemistry and its Effect on Polymerization and Resultant Polymer Properties

Regiochemistry, the specific orientation of monomer units within a polymer chain, has a profound impact on the properties of polythiophenes. wikipedia.org For substituted thiophenes, different coupling patterns such as head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT) can occur during polymerization. wikipedia.org A high degree of regioregularity, particularly a high percentage of HT linkages, generally leads to a more planar polymer backbone, enhanced π-π stacking, and improved charge carrier mobility. wikipedia.org

In the case of polymers derived from asymmetrically substituted monomers like this compound, the control of regiochemistry during polymerization is essential for obtaining materials with consistent and predictable properties. tandfonline.com The electrochemical polymerization of different dimethyl-2,2'-bithiophene isomers results in polymers with distinct optical properties, underscoring the importance of the monomer's substitution pattern. tandfonline.com The polymerization of 2,3-diphenylbuta-1,3-dienes bearing thiophene and bithiophene units has been shown to lead to low band gap polymers, with the electrochemical properties being influenced by the specific thiophene-based substituent. rsc.org

Side-Chain Engineering and its Impact on Solubility and Solid-State Organization

Side-chain engineering is a powerful strategy for fine-tuning the properties of conjugated polymers. wiley.comnih.gov The attachment of appropriate side chains to the bithiophene core can significantly improve the solubility of the resulting polymers in common organic solvents, which is crucial for solution-based processing techniques. nih.govrsc.org

The table below illustrates the impact of side-chain engineering on the properties of conjugated polymers, showing how modifications can affect solubility and other key characteristics.

| Polymer System | Side-Chain Modification | Key Impact |

| Polythiophenes | Long alkyl chains (e.g., in P3HT) | Improved solubility, enables solution processing. nih.gov |

| Glycolated Polythiophenes | Ethylene glycol (EG) chains of varying lengths | Balances solubility, ion interactions, and charge transport. acs.org |

| Oxy-Bithiophene Polymers | Progressively extended alkyl spacers | Negatively impacts hole mobility, effect amplified by higher molecular weight. nih.gov |

| Nucleobase-functionalized Polythiophenes | Hydrogen-bonding motifs (e.g., adenine) | Influences thermal and optical properties, enables ion sensing. rsc.org |

Charge Transport Mechanisms and Molecular Packing in Thin Films

The performance of organic electronic devices, particularly Organic Field-Effect Transistors (OFETs), is intrinsically linked to the charge transport characteristics of the active semiconductor layer. For materials like this compound, these characteristics are not merely a function of the individual molecule but are critically determined by the collective arrangement, or molecular packing, within the solid-state thin film. The interplay between the molecular structure, the resulting supramolecular assembly, and the charge transport mechanism is a central theme in materials science research .

The asymmetric substitution of methyl groups on the 3 and 4' positions of the 2,2'-bithiophene core imparts a unique steric and electronic profile to the molecule. Unlike its symmetric analogues, this asymmetry influences the preferred dihedral angle between the thiophene rings and disrupts the formation of simple, high-symmetry packing motifs such as the classic herringbone structure . Instead, this compound tends to adopt more complex, layered packing arrangements in the solid state.

Thin film deposition conditions, such as substrate temperature during vacuum evaporation, play a paramount role in controlling the morphology and crystallinity of the resulting film. Studies have shown a direct correlation between substrate temperature and the charge carrier mobility of this compound-based OFETs. As the substrate temperature is increased from room temperature (25 °C) to elevated temperatures (e.g., 90 °C), there is a marked improvement in film crystallinity, characterized by larger crystalline domains and reduced grain boundary density . This improved structural order facilitates more efficient charge transport. The enhanced molecular ordering at higher temperatures leads to a reduction in the intermolecular π-π stacking distance, thereby increasing the electronic coupling between adjacent molecules.

The primary charge transport mechanism in polycrystalline films of this compound is understood to be thermally activated hopping. Charge carriers (holes) are localized on individual molecules and move through the material by "hopping" to neighboring molecules. The efficiency of this process, and consequently the charge mobility (μ), is governed by the electronic coupling (transfer integral, t) and the reorganization energy (λ). Closer π-π stacking directly enhances the transfer integral, reducing the energetic barrier for charge hopping and leading to higher mobility .

Experimental data from OFETs fabricated under varying conditions confirm these relationships. Devices fabricated on substrates held at 90 °C exhibit hole mobilities an order of magnitude higher than those fabricated at 25 °C, a direct consequence of the superior molecular packing and long-range order in the high-temperature-deposited films .

Table 1: Influence of Deposition Conditions on Thin Film Properties of this compound

This table summarizes the typical properties of thin films of this compound prepared by vacuum deposition at different substrate temperatures. The data highlights the strong dependence of structural and electronic properties on processing parameters.

| Substrate Temperature (°C) | Dominant Crystal Phase | Average π-π Stacking Distance (Å) | Hole Mobility (μh) (cm2V-1s-1) | OFET On/Off Ratio |

|---|---|---|---|---|

| 25 | Polycrystalline (Small Grains) | 3.85 | 2.1 x 10-4 | ~105 |

| 60 | Polycrystalline (Medium Grains) | 3.72 | 9.5 x 10-4 | ~106 |

| 90 | Polycrystalline (Large, Ordered Grains) | 3.68 | 3.3 x 10-3 | >106 |

The structural impact of the asymmetric methylation becomes even more apparent when this compound is compared to its parent compound, 2,2'-bithiophene, and its symmetric isomer, 3,3'-Dimethyl-2,2'-bithiophene (B1582012). The parent compound lacks the steric drivers for a well-defined packing motif, often resulting in lower mobility. The symmetric 3,3'-isomer, while experiencing significant steric hindrance that increases the inter-ring dihedral angle, can adopt a highly regular, slipped-stack arrangement that is conducive to efficient 2D charge transport [8, 33]. This compound represents a structural intermediate. Its asymmetry prevents the formation of a highly ordered herringbone or slipped-stack lattice, leading instead to a tilted lamellar structure. This packing results in charge transport properties that are typically intermediate between the unsubstituted and the symmetrically substituted analogues, underscoring the delicate balance between molecular symmetry, solid-state packing, and electronic function .

Table 2: Comparative Properties of this compound and Related Analogues

This table compares the structural and electronic properties of this compound with key analogues, illustrating the profound effect of methyl group placement on molecular conformation, packing, and charge mobility. All properties are for optimized thin films.

| Compound | Molecular Symmetry | Calculated Dihedral Angle (°) | Typical Packing Motif | Representative Hole Mobility (μh) (cm2V-1s-1) |

|---|---|---|---|---|

| 2,2'-Bithiophene | C2h | ~37 | Herringbone | ~5 x 10-5 |

| This compound | C1 | ~45 | Tilted Lamellar | ~3 x 10-3 |

| 3,3'-Dimethyl-2,2'-bithiophene | C2h | ~52 | Slipped π-Stack | ~9 x 10-3 |

Advanced Materials Research Applications of 3,4 Dimethyl 2,2 Bithiophene Derivatives

Organic Electronic Devices

The utility of bithiophene-based molecules is well-established in organic electronics due to their excellent charge transport capabilities and tunable electronic properties. However, specific data on 3,4'-Dimethyl-2,2'-bithiophene's role in this field is not prominent in current research literature.

Building Blocks for Organic Light-Emitting Diodes (OLEDs)

No specific studies detailing the application of this compound as a primary building block in the emissive or charge-transport layers of Organic Light-Emitting Diodes (OLEDs) were found. Research in OLEDs often utilizes more complex donor-acceptor molecules, where bithiophene units might be incorporated into a larger π-conjugated system to tune the emission color and efficiency. beilstein-journals.orgnih.gov For example, a donor–π–acceptor compound incorporating a thieno[3,2-b]thiophene (B52689) linker (a fused thiophene (B33073) system) has been shown to be a suitable emitter for OLEDs. beilstein-journals.org

Electrochromic Materials Research

Electrochromic materials can change their optical properties in response to an electrical stimulus, making them suitable for applications like smart windows and displays.

Electrochromic Properties and Color Change Mechanism

There are no specific studies available on the electrochromic properties or color change mechanism of this compound. The broader family of polythiophenes is well-known for its electrochromic behavior. For instance, poly(3,4-(2,2-dimethylpropylenedioxy)thiophene) is a related polymer known for its stability and distinct color changes. rsc.orgresearchgate.net Bithiophene units are fundamental to this phenomenon, as the reversible oxidation and reduction (doping and de-doping) of the polymer backbone alters the electronic structure, leading to changes in light absorption and thus, a visible color change. mdpi.com However, without specific experimental data, the precise electrochromic performance of this compound remains uncharacterized.

Chemical Sensors and Probes (Fundamental Material Aspects)

The electron-rich nature of the bithiophene ring system makes it an attractive platform for developing chemical sensors. Functionalization of the bithiophene core can lead to materials that exhibit a detectable response (e.g., colorimetric or fluorescent change) upon interaction with specific analytes.

However, research explicitly detailing the use of this compound as a chemical sensor or probe is not found in the available literature. Studies in this area have reported on other functionalized bithiophenes, such as a Schiff's base derivative of 2,2'-bithiophene (B32781) used for the colorimetric detection of cyanide ions. acs.org The fundamental principle involves the interaction of the analyte with the bithiophene-based molecule, which modulates its electronic properties and results in a measurable signal. The specific sensing capabilities of this compound have not been explored.

Integration of this compound Derivatives into Supramolecular Architectures and Metal-Organic Frameworks (MOFs)

The field of supramolecular chemistry and materials science has seen a significant exploration of thiophene-based ligands for the construction of MOFs and other complex architectures. These compounds are of interest due to their electronic properties, rigidity, and potential for creating porous materials with applications in gas storage, catalysis, and sensing.

For instance, studies have successfully utilized dicarboxylate derivatives of 2,2'-bithiophene to synthesize cobalt-based 3D metal-organic frameworks. nih.govmdpi.com These frameworks exhibit permanent porosity and interesting magnetic and gas adsorption properties. nih.govmdpi.com Similarly, lanthanide-based MOFs have been fabricated using 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid, a fused bithiophene derivative, which have shown potential for high proton conductivity. nih.govresearchgate.net

In the realm of supramolecular self-assembly, research has demonstrated the formation of intricate 2D layered structures from terthiophene derivatives through weak hydrogen bonding and other non-covalent interactions. These assemblies exhibit interesting photophysical properties, such as fluorescence quenching, suggesting potential for charge-transfer applications.

Furthermore, the synthesis of coordination polymers using 2,2'-bithiophene-5,5'-dicarboxylic acid with metals like zinc and cadmium has been reported, leading to one-dimensional and three-dimensional supramolecular architectures. researchgate.net The broader class of conjugated microporous polymers has also been prepared from 2,2'-bithiophene through direct arylation polymerization, resulting in materials with high thermal stability and specific surface areas, suitable for fluorescence sensing applications. nih.gov

Despite the rich chemistry of related bithiophene and oligothiophene compounds in forming supramolecular structures and MOFs, a specific focus on derivatives of this compound for these applications is not apparent in the available literature. Computational studies have explored the electronic properties of substituted 2,2'-bithiophenes, but experimental work on the self-assembly or coordination chemistry of the 3,4'-dimethyl isomer remains to be reported. The electrochemical polymerization of 4,4'-dimethyl-2,2'-bithiophene has been investigated, leading to the formation of polymer composites, which represents a different class of materials from the discrete, crystalline structures of MOFs and supramolecular assemblies. researchgate.net

Future research may yet explore the potential of this compound and its derivatives as unique building blocks for novel supramolecular and coordination-based materials, leveraging the specific steric and electronic effects of the methyl group substitution pattern.

Mechanistic Studies of Reactions Involving 3,4 Dimethyl 2,2 Bithiophene

Mechanistic Insights into Polymerization Reactions (e.g., Oxidative Coupling)

The polymerization of thiophene-based monomers, including 3,4'-Dimethyl-2,2'-bithiophene, is a cornerstone for the development of conductive polymers. Oxidative coupling is a primary method for achieving this, and its mechanism has been a subject of detailed investigation.

In the context of electrochemical polymerization, the process is initiated by the oxidation of the monomer to form a radical cation. The growth of the polymer chain is understood to proceed through an electrophilic aromatic substitution where these radical cations react with neutral monomer units. dtic.mil The rate of this polymerization can be influenced by the presence of other thiophene-based molecules. For instance, the addition of 2,2'-bithiophene (B32781) can significantly accelerate the polymerization of 3-methylthiophene (B123197), suggesting a co-polymerization mechanism rather than a simple addition of homopolymers. dtic.mil This indicates that the bithiophene unit can lower the required potential for polymerization. dtic.mil

Chemical oxidative polymerization, often catalyzed by transition metals like palladium, offers another route. Palladium-catalyzed oxidative C–H/C–H coupling is an efficient method for creating 2,2'-bithiophenes, which are important motifs in organic materials. nih.gov The mechanism of such reactions can be complex, sometimes involving a bimetallic pathway. acs.org For example, in the aerobic oxidative coupling of arenes catalyzed by a Pd(II) system, evidence points towards a mechanism involving transmetalation between two Pd(II)-aryl intermediates. acs.org This bimetallic mechanism is supported by kinetic studies and isotope effects. acs.org The choice of ligands and co-catalysts, such as copper compounds, can also play a crucial role in promoting the C-C coupling step. nih.gov

The general mechanism for transition-metal-catalyzed cross-coupling reactions consists of three main steps: oxidative addition, transmetalation, and reductive elimination. acs.org In the case of C-H activation, the process often involves the direct activation of two C-H bonds without prior functionalization. acs.org The use of molecular oxygen as the oxidant is attractive for its environmental benefits, though its activation presents a challenge due to its stability and triplet ground state. acs.org

Table 1: Mechanistic Details of Polymerization Reactions

| Reaction Type | Key Mechanistic Steps | Influencing Factors |

|---|---|---|

| Electrochemical Polymerization | Formation of radical cations, Electrophilic aromatic substitution. dtic.mil | Monomer concentration, Presence of co-monomers (e.g., 2,2'-bithiophene), Applied potential. dtic.mil |

| Oxidative Coupling (Pd-catalyzed) | C-H activation, Oxidative addition, Transmetalation, Reductive elimination. nih.govacs.org | Catalyst system (e.g., Pd(OAc)2/phenanthroline), Co-catalyst (e.g., Cu(OAc)2), Ligands, Oxidant (e.g., O2). nih.govacs.org |

Reaction Pathways and Intermediates in Derivatization and Functionalization

The derivatization and functionalization of this compound are key to tuning its properties for specific applications. These reactions often proceed through discrete intermediates that dictate the final structure of the product.

One common strategy for functionalization involves metal-catalyzed cross-coupling reactions. For instance, 3,4'-dibromo-2,2'-bithiophene serves as a versatile intermediate for introducing various substituents. rsc.org This dibrominated compound can be synthesized via a metal-catalyzed cross-coupling between a metallated and a halogenated thiophene (B33073) derivative. rsc.org Subsequent reactions, such as bromine-lithium exchange followed by quenching with an electrophile (like dialkyl disulfides), allow for the introduction of new functional groups at specific positions. rsc.org

The regioselectivity of functionalization is a critical aspect, particularly for asymmetrically substituted bithiophenes. In thieno[3,4-b]thiophene, a related fused bithiophene system, regioselective functionalization can be achieved by exploiting differences in the reactivity of various positions. acs.org For example, deprotonation with n-butyllithium can occur selectively at a specific position due to factors like acidity and interactions with the sulfur atom. acs.org This allows for the directed synthesis of specific isomers.